Solid-State Molecular Packing Divergence: C-Amidated vs. Unamidated Peptides
X-ray diffraction analysis of H-Val-Gly-NH2 HCl reveals a distinct molecular packing architecture compared to the corresponding unamidated peptide. The chloride ions are located between neighboring peptides and hydrogen-bond to the amide NH groups, leading to a sheet structure formation that differs from the packing arrangement observed in the unamidated analog [1]. The crystal structure determination confirms that the conformational differences arise from altered molecular packing requirements rather than from inherent conformational features unique to amidated peptides, establishing the amide group as a determinant of solid-state organization [1].
| Evidence Dimension | Solid-state molecular packing architecture |
|---|---|
| Target Compound Data | Sheet structure via hydrogen bonding involving both amide NH and O=C groups; chloride ions hydrogen-bonded to amide NHs between neighboring peptides |
| Comparator Or Baseline | Corresponding unamidated peptides (distinct packing arrangement, different hydrogen-bonding network) |
| Quantified Difference | Qualitative structural divergence confirmed by X-ray diffraction; conformations not identical to unamidated counterparts |
| Conditions | Single-crystal X-ray diffraction analysis of hydrochloride salt forms |
Why This Matters
This structural evidence validates the compound as a defined model system for studying C-terminal amidation effects on peptide packing, eliminating the experimental confounding inherent in using the free acid form.
- [1] In, Y., et al. (2002). Structural studies on C-amidated amino acids and peptides: function of amide group in molecular association in crystal structures of Val-Gly-NH2, Ser-Phe-NH2, Gly-Tyr-NH2 and Pro-Tyr-NH2 hydrochloride salts. Chemical & Pharmaceutical Bulletin, 50(5), 686-692. View Source
